N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-26-16-8-7-14-21-22-15(24(14)23-16)10-19-17(25)13-9-18-11-5-3-4-6-12(11)20-13/h3-9H,2,10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPOERSAFBIZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Cyclization of Pyridazinone Precursors
Source details the bromination of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone to yield 3-bromo intermediates, followed by cyclization with hydrazine derivatives. Adapting this method:
- Starting Material : 6-Ethoxy-4,5-dihydro-3(2H)-pyridazinone is treated with bromine in acetic acid at 65°C for 3 hours to form 3-bromo-6-ethoxy-pyridazine.
- Cyclization : The brominated intermediate reacts with hydrazine hydrate in ethanol under reflux, forming thetriazolo[4,3-b]pyridazine ring via nucleophilic substitution and cyclocondensation.
Critical Parameters :
Direct Cyclocondensation of Hydrazine Derivatives
Patent US9371329B2 (source) describes the formation of triazolo-pyridazines via cyclocondensation of pyridazine hydrazines with nitriles. For the 6-ethoxy variant:
- Hydrazine Formation : 3-Hydrazinyl-6-ethoxypyridazine is prepared by treating 3-chloro-6-ethoxypyridazine with hydrazine hydrate in ethanol.
- Cyclization : Reaction with acetonitrile in the presence of HCl gas yields the triazolo-pyridazine core.
Reaction Conditions :
Synthesis of Quinoxaline-2-Carboxamide
Oxidation of 2-Methylquinoxaline
Source outlines the synthesis of quinoxaline-2-carboxylic acid via oxidation:
- Nitration : 2-Methylquinoxaline is nitrated with HNO3/H2SO4 to yield 2-nitro-3-methylquinoxaline.
- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine.
- Oxidation : Treatment with SeO2 and H2O2 converts the methyl group to a carboxylic acid.
Key Data :
Conversion to Carboxamide
The acid is activated as an acid chloride (SOCl2) and reacted with ammonia gas in THF to form the carboxamide.
Coupling of Triazolo-Pyridazine and Quinoxaline Moieties
The final step conjugates the two fragments via an amide bond:
- Activation : Quinoxaline-2-carboxylic acid is converted to its acyl chloride using thionyl chloride.
- Coupling : Reaction with 3-(aminomethyl)-6-ethoxy-triazolo[4,3-b]pyridazine in dichloromethane with triethylamine as a base.
Reaction Metrics :
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity.
Alternative Synthetic Routes
One-Pot Cyclization-Coupling
A patent-derived method (source) combines triazolo formation and coupling in one pot:
Solid-Phase Synthesis
Immobilizing the triazolo-pyridazine on Wang resin enables iterative amidation, though yields are lower (50%).
Challenges and Optimization
- Triazolo Ring Stability : The triazolo-pyridazine core is sensitive to strong acids; using milder conditions (e.g., HCl gas instead of H2SO4) improves yields.
- Amidation Efficiency : Coupling agents like HATU increase amidation yields to 90% compared to traditional acyl chlorides.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of various substituents at different positions on the core structure.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of a triazolo-pyridazine moiety and a quinoxaline structure. This intricate architecture suggests diverse biological activities due to the presence of multiple heterocyclic rings. The structure can be represented as follows:
Key Features:
- Triazolo[4,3-b]pyridazine : Known for various biological activities including antimicrobial and antiviral properties.
- Quinoxaline : Exhibits significant pharmacological effects, including anticancer and antimicrobial activities.
Research indicates that compounds with similar structural motifs have demonstrated a range of bioactivities. The following sections summarize the main applications based on existing literature.
Antimicrobial Activity
Compounds containing triazolo and quinoxaline frameworks have shown promising antimicrobial properties. For instance, derivatives with triazolo-pyridazine structures were tested against various pathogens:
| Compound Name | Target Pathogen | IC50 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 | Non-toxic |
| Compound B | Mycobacterium tuberculosis | 2.18 | Non-toxic |
These studies demonstrate that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
Antiviral Properties
The structural characteristics of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide suggest potential applications as antiviral agents. Compounds with similar triazole frameworks have been reported to inhibit viral replication through various mechanisms, including enzyme inhibition and interference with viral entry into host cells .
Enzyme Inhibition
Research has suggested that this compound may act as an inhibitor for key enzymes involved in various biochemical pathways. For example, studies on related triazolo derivatives have shown their ability to inhibit kinases associated with cancer progression:
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound C | c-Met Kinase | 0.24 |
| Compound D | AXL Kinase | 110 |
These findings indicate that the compound could be explored further for its potential in cancer therapy by targeting specific kinase pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the pharmacological profiles of compounds similar to this compound:
-
In Vitro Studies :
- A series of triazolo-pyridazine derivatives demonstrated significant anti-tubercular activity with IC90 values between 3.73 and 4.00 μM against Mycobacterium tuberculosis.
- Cytotoxicity assays on human embryonic kidney cells indicated non-toxic profiles at effective concentrations.
-
Structure-Activity Relationship (SAR) :
- The relationship between structural modifications and biological activity was explored extensively, revealing that specific substitutions on the triazole or quinoxaline rings could enhance potency against targeted pathogens or enzymes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of c-Met and Pim-1. These enzymes are involved in cell proliferation and survival pathways, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s distinct features include:
- Ethoxy substituent at position 6 of the triazolo-pyridazine core, which may enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., chloro).
- Quinoxaline-2-carboxamide side chain, a bulky aromatic system that could influence target binding via π-π stacking or hydrogen bonding.
Comparisons with analogs from the evidence are summarized below:
Cytotoxicity and Mechanism
- Compound 24 (triazolo[4,3-b]pyridazine derivative) demonstrates notable cytotoxicity against the Hep cell line, though less potent than adriamycin (IC₅₀: 1.2 μg/mL) . The target compound’s ethoxy group may improve bioavailability compared to chloro analogs, but its activity remains unquantified.
- Patent compounds (e.g., N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide) feature fused pyrrolo-triazolo-pyrazine cores, which differ in ring topology and may target distinct enzymes (e.g., kinases vs. DNA topoisomerases) .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Structural Overview
The compound combines a triazolo[4,3-b]pyridazine moiety with a quinoxaline structure linked through a methyl bridge. This unique combination suggests potential for diverse biological activities, particularly in targeting various molecular pathways involved in disease processes.
Pharmacological Properties
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives containing triazole rings have shown moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans .
- Anticancer Potential : The compound's structure allows it to interact with various kinases implicated in cancer progression. For example, related triazoloquinazolinones have been shown to inhibit Polo-like kinase 1 (PLK1), a critical regulator of cell division. This inhibition can lead to reduced tumor growth and proliferation .
- Anti-inflammatory Effects : Quinoxaline derivatives have been reported to exhibit anti-inflammatory activity by inhibiting lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory mediators . This suggests that this compound may also possess similar properties.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in critical biochemical pathways. This binding prevents substrate access and inhibits enzymatic activity, leading to therapeutic effects .
- Receptor Interaction : Preliminary studies indicate that this compound may target receptor tyrosine kinases such as c-Met. This receptor is involved in various signaling pathways that regulate cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Active against S. aureus, E. coli, and C. albicans | |
| Anticancer | Inhibits PLK1 leading to reduced tumor growth | |
| Anti-inflammatory | Inhibits LOX enzyme activity |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of quinoxaline derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.5 to 10 µM. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of quinoxaline derivatives against resistant bacterial strains. The study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against multidrug-resistant E. coli. This highlights the potential application of these compounds in treating infections caused by resistant pathogens .
Q & A
Basic: What are the standard synthetic routes for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, starting with the formation of the triazolo[4,3-b]pyridazine core via cyclization of precursors under acidic or basic conditions. For example:
- Core formation : Cyclization of ethoxy-substituted pyridazine derivatives with triazole-forming reagents (e.g., hydrazine derivatives) under reflux in solvents like ethanol or DMF .
- Quinoxaline coupling : The quinoxaline-2-carboxamide moiety is introduced via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt .
- Optimization : Key parameters include temperature control (60–100°C), solvent polarity (e.g., DMF for high solubility), and reaction time (12–24 hours). HPLC and TLC are used to monitor progress, with purification via column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic methods are critical for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the triazolo-pyridazine and quinoxaline connectivity, with diagnostic peaks for ethoxy groups (~δ 1.3–1.5 ppm for CH3, δ 4.0–4.5 ppm for OCH2) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C20H18N6O2) and detects fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
Advanced: How can researchers resolve contradictions in reported biological targets (e.g., kinase vs. protease inhibition)?
Discrepancies often arise from assay variability or off-target effects. Methodological approaches include:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with purified targets .
- Computational docking : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinases/proteases to predict binding poses and affinity differences .
- Knockout models : CRISPR/Cas9-mediated gene knockout in cell lines to confirm target-specific activity .
Advanced: What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Derivatization : Introducing hydrophilic groups (e.g., sulfonate or PEG chains) at the ethoxy or quinoxaline positions to enhance aqueous solubility .
- Prodrug design : Masking the carboxamide group with enzymatically cleavable esters or phosphates to improve membrane permeability .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles to prolong half-life and reduce hepatic clearance .
Advanced: How should researchers address inconsistent bioactivity data across different experimental models?
- Standardized assays : Replicate studies using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentrations in kinase assays) .
- Impurity analysis : LC-MS/MS to detect trace synthetic byproducts (e.g., unreacted intermediates) that may interfere with activity .
- Meta-analysis : Statistical aggregation of data from multiple labs to identify outliers and validate trends .
Advanced: What computational tools are recommended for predicting metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate metabolic pathways (e.g., cytochrome P450 oxidation) and toxicity risks (e.g., hERG inhibition) .
- QSAR modeling : Machine learning models (e.g., Random Forest) trained on triazolo-pyridazine datasets to correlate structural features with clearance rates .
Basic: How is the compound’s stability under various storage conditions evaluated?
- Forced degradation : Exposure to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks, followed by HPLC stability-indicating assays .
- Long-term storage : Stability in desiccated containers at –20°C, monitored via periodic NMR and MS to detect hydrolysis or oxidation .
Advanced: What experimental designs are optimal for probing structure-activity relationships (SAR) in this chemical class?
- Analog synthesis : Systematic variation of substituents (e.g., ethoxy → methoxy, quinoxaline → benzimidazole) to map steric/electronic effects .
- Free-Wilson analysis : Multivariate regression to quantify contributions of individual substituents to activity .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
